molecular formula C16H20N2O B022041 9,10-Dihydrolysergol CAS No. 18051-16-6

9,10-Dihydrolysergol

Cat. No. B022041
CAS RN: 18051-16-6
M. Wt: 256.34 g/mol
InChI Key: UFKTZIXVYHGAES-WDBKCZKBSA-N
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Description

Synthesis Analysis

The synthesis of 9,10-Dihydrolysergol involves the catalytic reduction of the Δ9,10 double bond in lysergol, followed by a series of protective group manipulations and oxidative steps. Notably, Rohilla (2018) detailed a method achieving 9,10-Dihydrolysergic acid with a significant yield, utilizing TEMPO and IDBA for oxidation and protection/deprotection strategies (Rohilla, 2018). Similarly, Lee et al. (2015) developed a total synthesis approach for dihydrolysergic acid and dihydrolysergol, highlighting the use of Pd(0)-catalyzed intramolecular Larock indole cyclization and an inverse electron demand Diels-Alder reaction (Lee et al., 2015).

Molecular Structure Analysis

The molecular structure of 9,10-Dihydrolysergol has been elucidated through various spectroscopic and crystallographic techniques. For instance, the crystal structure of a related compound, 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol, was determined, offering insights into the conformation and structural characteristics of the ergoline skeleton (Čejka et al., 2005).

Chemical Reactions and Properties

9,10-Dihydrolysergol undergoes various chemical reactions that highlight its reactive nature and potential for further chemical modifications. The study by Schmidt et al. (1978) on the mass spectrometric comparison between lysergic acid and 9,10-dihydrolysergic acid provided significant insights into the influence of the 9,10-double bond on fragmentation behavior, illustrating key aspects of its chemical reactivity (Schmidt et al., 1978).

Scientific Research Applications

  • Intermediate in Drug Synthesis : 1-Methyl-10a-methoxy-9,10-dihydrolysergol is an intermediate in synthesizing nicergoline, a drug used in dementia and other age-associated forms of cognitive impairment (Čejka, Kratochvil, Cvak, & Jegorov, 2005).

  • Therapeutic Potential : 9,10-Dihydrolysergic acid shows potential in treating Parkinson's disease and Alzheimer's disease (Rohilla, 2018).

  • Rapid Assembly of D-ring Analogs : The total synthesis of dihydrolysergic acid and dihydrolysergol can be used for rapid assembly of D-ring analogs, useful in drug development (Lee, Poudel, Glinkerman, & Boger, 2015).

  • Metabolite in Pharmacological Effect : 1-Hydroxymethyl-1 Oa-methoxy-9,10-dihydrolysergol is a metabolite of human nicergoline, contributing to its pharmacological effect (Čejka, Kratochvíl, Cvak, & Jegorov, 2005).

  • Pergolide Mesylate Production : The one-pot synthesis of pergolide from dihydrolysergol is a method for producing pergolide mesylate, marketed for Parkinson's disease treatment (Misner, Kennedy, & Biggs, 1997).

  • Detection in Human Urine : A method exists to determine 10 alpha-methoxy-9,10-dihydrolysergol in human urine at concentrations down to 0.56 mumol/L, indicating its role as a nicergoline metabolite (Sioufi, Sandrenan, & Godbillon, 1992).

  • Reducing Agent in Chemical Reactions : 9,10-Dihydro-9,10-disilaanthracenes, including derivatives of dihydrolysergol, are effective reducing agents in certain chemical reactions (Oba & Nishiyama, 1994).

  • In Vitro Synthesis : In vitro production of 9,10-dihydroxyhexadecanoic acid using recombinant E. coli and three fatty acid modification genes has been successfully demonstrated (Kaprakkaden, Srivastava, & Bisaria, 2017).

  • Applications in Batteries : A novel redox-active polymer based on a dihydrolysergol derivative has been synthesized and applied in hybrid zinc-organic batteries with high performance and long lifetime (Häupler, Rössel, Schwenke, Winsberg, Schmidt, Wild, & Schubert, 2016).

  • Enzyme Immunoassays : Enzyme immunoassays for certain dihydrolysergol derivatives have been developed for detecting nicergoline metabolites (Chen, Tian, Digenis, & Tai, 1996).

  • Study of Fragmentation Pathways : The main fragmentation pathways of lysergic acid and 9,10-dihydrolysergic acid were determined using high-resolution mass spectrometry (Schmidt, Kraft, & Voigt, 1978).

properties

IUPAC Name

[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKTZIXVYHGAES-WDBKCZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939343
Record name (6-Methylergolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydrolysergol

CAS RN

18051-16-6
Record name Dihydroelymoclavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Methylergolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Dihydrolysergol
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Record name DIHYDROELYMOCLAVINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
R Gažák, V Křen, P Sedmera, D Passarella, M Novotná… - Tetrahedron, 2007 - Elsevier
A new method for the oxidation of ergoline alcohols to aldehydes was found (TFFA–DMSO, −78C, then DIPEA). Structural features of ergolines required for successful C7–C8 double …
Number of citations: 9 www.sciencedirect.com
HK Lim, SD Yoo, KH Kim, SB Han, JR Youm - YAKHAK HOEJI, 2007 - koreascience.kr
A simple and sensitive HPLC-MS method for quantitation of 10${\alpha} $-methoxy-9, 10-dihydrolysergol (MDL), the main metabolite of nicergoline, in human plasma was developed …
Number of citations: 2 koreascience.kr
A Sioufi, N Sandrenan… - Biomedical …, 1992 - Wiley Online Library
A specific method for the determination of 10α‐methoxy‐9,10‐dihydrolysergol, a nicergoline metabolite (metabolite 2), in urine is described. Metabolite 2 was well separated from the …
P Chen, Z Tian, GA Digenis, HH Tai - Research communications in …, 1996 - europepmc.org
Specific and sensitive enzyme immunoassays for two nicergoline metabolites, 10 alpha-methoxy-9, 10-dihydrolysergol (MDL) and 1-methyl-10 alpha-methoxy-9, 10-dihydrolysergol (…
Number of citations: 4 europepmc.org
J Yu - Chinese Journal of Pharmaceutical Analysis, 1998 - ingentaconnect.com
A method for the determination of 10α-methoxy-910-dihydrolysergol(MDL),a nicergoline metabolite,in human plasma has been developed using HPLC.MDL and ergometrine as …
Number of citations: 2 www.ingentaconnect.com
Y Böttiger, P Dostert, M Strolin Benedetti… - British journal of …, 1996 - Wiley Online Library
1Nicergoline, an ergot derivative previously used as a vasodilator, has gained a new indication in treating the symptoms of senile dementia. 2Nicergoline is rapidly hydrolysed to an …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
C An, F Zhu, Y Yao, K Zhang, W Wang, J Zhang… - Applied Microbiology …, 2022 - Springer
Ergot alkaloids (EAs) are among the most important bioactive natural products. Fe II /α-ketoglutarate-dependent dioxygenase Aj_EasH from Aspergillus japonicus is responsible for the …
Number of citations: 5 link.springer.com
M Vairetti, A Battaglia, N Carfagna, PL Canonico… - European journal of …, 2002 - Elsevier
We evaluated the effects of 10-alpha-methoxy-9,10-dihydrolysergol (MDL) and 1-methyl-10-alpha-methoxy-9,10-dihydrolysergol (MMDL), two nicergoline metabolites, during chronic …
Number of citations: 17 www.sciencedirect.com
V Křen, P Sedmera - Collection of Czechoslovak chemical …, 1996 - cccc.uochb.cas.cz
N-1-Trimethylsilyl derivatives of five different suitably protected parent ergot (clavine) alkaloids (agroclavine 1a, elymoclavine 2a, lysergol 3a, lysergene 4a, and 9,10-dihydrolysergol 5a…
Number of citations: 11 cccc.uochb.cas.cz
T Dankházi, É Fekete, K Paál, G Farsang - Analytica chimica acta, 1993 - Elsevier
The ergot alkaloids are an important group of compounds used extensively in medicine. An intrinsic property of these molecules is that the ergoline compounds decompose …
Number of citations: 11 www.sciencedirect.com

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